Lead(II) sulfide

Catalog No.
S576470
CAS No.
1314-87-0
M.F
PbS
M. Wt
239 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lead(II) sulfide

CAS Number

1314-87-0

Product Name

Lead(II) sulfide

IUPAC Name

sulfanylidenelead

Molecular Formula

PbS

Molecular Weight

239 g/mol

InChI

InChI=1S/Pb.S

InChI Key

XCAUINMIESBTBL-UHFFFAOYSA-N

SMILES

S=[Pb]

Solubility

0.01244 g/100 mL water at 20 °C
Insoluble in water
Soluble in acid
Soluble in nitric acid, hot, dilute hydrochloric acid
Insoluble in alcohol, potassium hydroxide

Synonyms

galena, kohl, lead sulfide, surma

Canonical SMILES

S=[Pb]

Semiconductor Research

PbS is a semiconductor, meaning its conductivity lies between conductors and insulators. This property makes it a valuable material for studying fundamental principles in solid-state physics and exploring potential applications in various electronic devices. Researchers are investigating ways to improve its performance by doping it with other elements or exploring its potential in nanotechnology [].

Infrared Detection

PbS is one of the oldest known materials used for infrared (IR) detectors. It directly absorbs infrared radiation and converts it into an electrical signal []. This property is crucial in various scientific applications, including:

  • Astronomical observations: PbS detectors are used in telescopes to study celestial objects that emit infrared radiation, providing insights into their physical properties and composition [].
  • Night vision: PbS-based devices can convert infrared radiation from the environment into visible light, allowing for vision in low-light conditions [].
  • Chemical analysis: PbS detectors can be used in spectroscopy to identify and quantify different chemical compounds based on their specific infrared absorption patterns [].

Other Research Applications

Beyond semiconductors and infrared detection, PbS finds applications in other scientific research areas:

  • Material science: PbS is used in studies of photocatalysis and solar cells due to its ability to absorb light and generate electrical charge carriers [].
  • Environmental science: PbS can be used as an adsorbent for heavy metals and other pollutants in water treatment processes [].
  • Biomedical research: PbS nanoparticles are being explored for their potential use in biomedical imaging and drug delivery applications [].

Lead(II) sulfide, with the chemical formula PbS, is an inorganic compound that occurs naturally as the mineral galena, which is the primary ore of lead. This compound appears as a black solid and is known for its semiconducting properties. Lead(II) sulfide crystallizes in a cubic structure similar to that of sodium chloride, distinguishing it from many other semiconductors in the IV-VI group, such as lead selenide and lead telluride. Its high refractive index and low solubility in water make it suitable for various applications, particularly in electronics and photonics .

  • Reaction with Oxygen: When heated in the presence of oxygen, lead(II) sulfide forms lead(II) oxide and sulfur dioxide:
    2PbS+3O22PbO+2SO22\text{PbS}+3\text{O}_2\rightarrow 2\text{PbO}+2\text{SO}_2
    This reaction is critical in the smelting process for extracting lead from its ores .
  • Reaction with Acids: Lead(II) sulfide reacts differently with various acids:
    • Dilute Nitric Acid: It oxidizes to produce lead(II) nitrate and elemental sulfur:
      PbS+2HNO3Pb NO3 2+S+H2\text{PbS}+2\text{HNO}_3\rightarrow \text{Pb NO}_3\text{ }_2+\text{S}+\text{H}_2
    • Concentrated Nitric Acid: It yields lead(II) sulfate:
      PbS+4HNO3PbSO4+4HNO2\text{PbS}+4\text{HNO}_3\rightarrow \text{PbSO}_4+4\text{HNO}_2
    • Hydrochloric Acid: It reacts to form lead(II) chloride and hydrogen sulfide:
      PbS+4HClH2PbCl4+H2S\text{PbS}+4\text{HCl}\rightarrow \text{H}_2\text{PbCl}_4+\text{H}_2\text{S}
    These reactions are utilized in qualitative analysis and industrial processes .

Lead(II) sulfide can be synthesized through various methods:

  • Precipitation Reaction: A common laboratory method involves adding hydrogen sulfide gas or sulfide salts to a solution containing a lead salt, such as lead(II) acetate or lead(II) nitrate:
    Pb2++H2SPbS+2H+\text{Pb}^{2+}+\text{H}_2\text{S}\rightarrow \text{PbS}+2\text{H}^+
    This results in the formation of a black precipitate of lead(II) sulfide.
  • Thermal Decomposition: Lead compounds can be thermally decomposed in a controlled environment to yield lead(II) sulfide.
  • Chemical Vapor Deposition: Advanced techniques such as chemical vapor deposition are used to create thin films of lead(II) sulfide for electronic applications .

Lead(II) sulfide has several important applications:

  • Semiconductors: It is widely used in infrared detectors and photoconductive cells due to its semiconducting properties.
  • Nanoparticles: Lead(II) sulfide nanoparticles are investigated for use in solar cells and electronic devices.
  • Catalysts: It serves as a catalyst in petroleum refining processes for removing mercaptans from petroleum distillates.
  • Pigments: Historically, it was used as a black pigment in paints and ceramics .

Research into the interactions of lead(II) sulfide with various compounds has shown its utility in several fields:

  • Infrared Detection: Studies indicate that cooling lead(II) sulfide enhances its sensitivity range for infrared radiation detection.
  • Toxicological Studies: Investigations into the physiological effects of lead exposure highlight the need for careful handling of compounds containing lead .

Lead(II) sulfide shares similarities with other metal sulfides but exhibits unique properties:

CompoundChemical FormulaKey Characteristics
Lead(II) SelenidePbSeSemiconductor with better IR detection range
Lead(II) TelluridePbTeHigher electron mobility than PbS
Cadmium SulfideCdSUsed in photoconductive applications
Zinc SulfideZnSCommonly used as a phosphor

Lead(II) sulfide is unique due to its specific crystallographic structure and its historical significance as one of the first semiconductors studied. Its stability and low toxicity compared to other lead compounds also set it apart .

Rock-Salt Structure Analysis

Lead(II) sulfide adopts the cubic rock-salt crystal structure, crystallizing in the face-centered cubic system with space group Fm3̄m (No. 225). The lattice parameter of PbS is 5.936 Å, which closely matches the theoretical value expected for bulk galena. This crystal structure is characterized by each lead ion being surrounded by six sulfur ions at the corners of an octahedron, while each sulfur ion is similarly coordinated by six lead ions, resulting in a coordination number of six for both cation and anion. The bonding between lead and sulfur atoms is predominantly ionic with some covalent character due to the polarizability of both ions.

The rock-salt structure of PbS is particularly significant because it differs from many other IV-VI semiconductors, making it unique among lead chalcogenides. X-ray diffraction analysis of PbS nanostructures consistently reveals characteristic peaks corresponding to the {111}, {200}, {220}, {222}, {420}, and {511} planes, confirming the maintenance of the cubic structure even at the nanoscale. High-resolution transmission electron microscopy studies have demonstrated that the lattice distances for the (111), (200), and (220) planes are measured to be 3.42 ± 0.01, 2.9 ± 0.01, and 2.1 ± 0.01 Å, respectively.

Surface Facet Orientations

The surface facet orientations of PbS nanostructures play a crucial role in determining their properties and morphological evolution. The most commonly observed facets in PbS nanocrystals are the {100} and {111} planes, each exhibiting distinct characteristics and stability. Research has demonstrated that PbS nanocrystals display facet-dependent electrical conductivity behaviors, with both {110} and {100} faces being highly conductive at applied voltages beyond 4 V, while {111} faces can remain nonconductive even at 5 V.

The {100} facets are particularly important in PbS nanostructures as they often represent the most stable and frequently exposed surfaces. Studies have shown that PbS nanocrystals preferentially orient with their (100) lattice planes parallel to substrate surfaces during film formation. This preferential orientation becomes more pronounced when substrate surfaces are modified with specific treatments, indicating the importance of surface energy considerations in facet stabilization.

High-energy facets such as {113} and {331} have also been observed in PbS nanostructures, particularly in pyramidal crystallites grown at liquid-liquid interfaces. These high-energy facets are significant because they represent surfaces with elevated surface energy that can influence growth mechanisms and final morphologies. The formation of pyramidal PbS crystallites with {113} facets has been achieved through controlled synthesis at water-toluene interfaces, where the unique growth environment favors the development of these typically unstable surfaces.

Crystallographic Defects and Their Impact

Crystallographic defects in PbS nanostructures significantly influence their electronic and optical properties. The most common intrinsic defects include lead and sulfur vacancies, with theoretical investigations revealing that ionic defects have much lower formation energies than their neutral counterparts. Lead(II) ion (Pb²⁺) vacancies and sulfide ion (S²⁻) vacancies represent the primary point defects, with formation energies typically below 1 eV for ionic species compared to approximately 2 eV for neutral defects.

Surface defects are particularly important in PbS nanostructures due to their high surface-to-volume ratios. Experimental studies have demonstrated that among all intrinsic defects, only S²⁻ vacancies at the interior of quantum dots introduce deep in-gap states, while surface S²⁻ vacancies create very shallow trap states. The energy drive of approximately 0.90 eV to move S²⁻ defects from the quantum dot center toward the {100} surface suggests that interior defects can diffuse to surfaces within seconds at elevated temperatures.

Strain-related defects also play a significant role in PbS nanostructures, particularly in core-shell systems. Research has shown that lattice mismatch between PbS and other materials can result in defect formation, with approximately 2% lattice mismatch between rock-salt crystal structures causing strain-induced defects. Small deviations from stoichiometry caused by temperature and pressure variations during preparation introduce vacancy defects that significantly affect both electronic and physical properties.

Quantum Confinement Effects

Size-Dependent Structural Properties

The structural properties of PbS nanostructures exhibit strong size dependence due to quantum confinement effects. PbS quantum dots demonstrate exceptional size tunability, with absorption peaks ranging from 800 to 2500 nm simply by changing nanoparticle sizes from 2 to 12 nm. This remarkable tunability stems from PbS having a large exciton Bohr radius of 18 nm, which enables strong quantum confinement effects when nanocrystal dimensions approach or fall below this critical size.

Experimental studies have demonstrated that PbS quantum dots synthesized with diameters ranging from 2.5 to 6 nm correspond to band gaps of 0.8-1.6 eV. The size-dependent optical properties show that as quantum dot diameter increases from approximately 3 nm to 9 nm, the first exciton absorption peak red-shifts from 1450 to 2122 nm. This relationship follows the quantum confinement scaling laws, where smaller particles exhibit larger band gaps due to increased spatial confinement of charge carriers.

The crystalline structure itself also shows size dependence, with smaller nanocrystals sometimes adopting different polymorphs. For example, tetragonal lead sulfide phases have been observed in nanocrystallites smaller than 6 nm, attributed to lattice distortion when the crystallite size decreases below this threshold. Size-dependent temperature coefficients have been observed in PbS quantum dots, with unusual non-monotonic variation resulting in reversal of energy gap temperature dependence at larger sizes.

Surface-to-Volume Ratio Considerations

The surface-to-volume ratio of PbS nanostructures represents a critical parameter that dramatically influences their properties and behavior. For quantum dots, this ratio scales inversely with size, following the relationship 6/D for spherical particles, where D is the diameter. This high surface-to-volume ratio has profound implications for electronic properties, as roughly 15% of atoms in a 5 nm PbS quantum dot are located at the surface.

The large surface-to-volume ratio enables enhanced or reduced transfer rates of photogenerated charge carriers due to the high density of surface sites. Surface states arising from unsatisfied bonds at reconstructed surfaces generally have energies lying within the band gap of quantum dots, allowing them to trap charge carriers and behave as reducing or oxidizing agents. These surface-mediated processes become increasingly important as particle size decreases and surface area increases.

Experimental measurements have confirmed that smaller PbS quantum dots exhibit higher proportions of surface oxidation species. X-ray photoelectron spectroscopy studies revealed PbSOₓ:PbS ratios of 1.0:1 for quantum dots with diameters of 2.7 and 3.3 nm, decreasing to 0.5:1 for quantum dots with diameters of 3.8 and 4.6 nm. This size dependence of surface oxidation directly correlates with the increased surface-to-volume ratio of smaller nanoparticles.

Quantum Dot Regime Dimensions

The quantum dot regime for PbS nanostructures is defined by dimensions where quantum confinement effects become significant relative to thermal energy. Strong quantum confinement occurs when the nanocrystal radius is less than the exciton Bohr radius of 18 nm. Within this regime, PbS quantum dots exhibit discrete, size-dependent energy levels that can be precisely controlled through synthesis parameters.

PbS quantum dots in the strong confinement regime typically range from 2 to 12 nm in diameter. Ultra-small PbS quantum dots with diameters as small as 2.2 nm have been synthesized, corresponding to band gaps as large as 1.7 eV. At the other extreme, quantum dots with diameters up to 11.42 nm have been produced with absorption peaks at 2122 nm. The quantum confinement regime extends beyond simple size considerations to include shape effects, with different morphologies exhibiting varying degrees of confinement.

The transition from strong to weak confinement regimes occurs gradually as nanocrystal dimensions approach the Bohr radius. For PbS quantum dots larger than approximately 10 nm, bulk-like properties begin to emerge, although some quantum effects may persist due to surface effects and finite size scaling. The quantum dot regime is also characterized by discrete energy levels with typical intraband energy level spacings ranging from 10-100 meV.

Morphological Control and Diversity

Spherical PbS Quantum Dots

Spherical PbS quantum dots represent one of the most extensively studied morphologies due to their isotropic properties and well-defined quantum confinement characteristics. These nearly spherical nanostructures typically range from 2 to 12 nm in diameter and can be synthesized with exceptional monodispersity, often achieving size distributions below 5%. The spherical morphology is generally favored under conditions where surface energies are isotropic and growth kinetics promote uniform expansion in all directions.

The synthesis of highly spherical PbS quantum dots requires careful control of nucleation and growth conditions. Research has demonstrated that maintaining high lead-to-sulfur precursor ratios (up to 24:1) promotes the formation of uniform spherical particles by prolonging the growth phase through monomer addition. The spherical symmetry of colloidal quantum dots is strongly influenced by synthesis conditions such as precursor concentrations and temperature, with high supersaturation conditions generally leading to improved spherical symmetry.

Spherical PbS quantum dots exhibit unique optical properties arising from their symmetric geometry. Studies have shown that highly spherical quantum dots with symmetry indexes approaching unity display narrow photoluminescence spectra with small Stokes shifts and quantum efficiencies ranging from 30-60%. The spherical morphology also facilitates self-assembly into ordered superlattices, with monodisperse spherical quantum dots readily forming face-centered cubic or body-centered cubic arrangements depending on ligand coverage and surface interactions.

Cubic PbS Nanostructures

Cubic PbS nanostructures encompass a wide range of sizes from nanocubes with edge lengths of tens of nanometers to microscale cubic crystals exceeding 300 nm. The cubic morphology is thermodynamically favored for PbS due to its rock-salt crystal structure, where {100} facets represent the most stable surfaces. The formation of cubic nanostructures typically occurs under conditions where growth rates along different crystallographic directions are balanced, resulting in equal development of all six {100} faces.

The synthesis of PbS nanocubes can be achieved through various routes, including solvothermal methods, chemical bath deposition, and solution-based approaches. Research has demonstrated that PbS nanocubes with narrow size distributions and sharp facets can be synthesized using water/glycerol/polyvinylpyrrolidone ternary systems at room temperature. The cubic morphology is particularly favored when the ratio between growth rates along the (100) and (111) directions is controlled through precursor concentrations and reaction temperatures.

Cubic PbS nanostructures exhibit unique properties related to their faceted surfaces and geometric anisotropy. Studies have shown that PbS nanocubes display facet-dependent electrical conductivity, with {100} faces exhibiting high conductivity while maintaining structural integrity. The cubic morphology also enables specific applications in energy storage, where PbS nanocubes embedded in carbon frameworks demonstrate excellent electrochemical performance for sodium-ion batteries.

Alternative Morphologies and Their Formation

Beyond spherical and cubic forms, PbS nanostructures can adopt a remarkable diversity of alternative morphologies including star-shaped dendrites, nanorods, nanosheets, and complex hierarchical architectures. Star-shaped PbS dendrites represent particularly striking examples of morphological complexity, featuring six symmetric arms along the <100> directions with each arm containing a central trunk and four perpendicular branches. These structures can span dimensions from 250 nm to over 3000 nm and demonstrate hierarchical self-similarity across multiple length scales.

The formation mechanisms for alternative morphologies often involve oriented attachment processes and preferential growth along specific crystallographic directions. Research has revealed that the shapes of PbS nanocrystals are primarily determined by the ratio between growth rates along the <100> and <111> directions. By controlling synthesis parameters such as precursor ratios, reaction temperatures, and the presence of structure-directing agents, researchers can systematically tune morphological evolution from spherical particles to star-shaped dendrites and other complex forms.

Physical Description

Lead sulfide appears as black to silvery powdery or crystalline solid. Sinks in water. (USCG, 1999)

Color/Form

Silvery, metallic crystals or black powder
Metallic black cubic crystals

Boiling Point

2337.8 °F at 760 mm Hg (USCG, 1999)
1281 °C (sublimes)

Density

7.5 at 68 °F (USCG, 1999)
7.60 g/cu cm

Melting Point

2037.2 °F (USCG, 1999)
1113 °C

Related CAS

12179-39-4 (galena)
39377-56-5 (cpd with unspecified lead sulfide)

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (98.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (92.45%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 Pa at 656 °C; 10 Pa at 741 °C; 100 Pa at 838 °C; 1kPa at 953 °C; 10 kPa at 1088 °C; 100 kPa at 1280 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

1314-87-0
12179-39-4

Wikipedia

Lead(II) sulfide

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

By passing hydrogen sulfide gas into an acid solution of lead nitrate.
It is the chief ore of lead and is prepared by heating metallic lead in sulfur vapor.

General Manufacturing Information

Lead sulfide (PbS): ACTIVE
Galena or lead sulfide, PbS, theoretically 86.6% Pb, is by far the most important lead mineral and the sole primary one.

Analytic Laboratory Methods

NIOSH Method 7505. Determination of Lead Sulfide Samples by X-Ray Powder Diffraction. Analyte: Lead sulfide; Matrix: air; Procedure: X-ray powder diffraction; Range: 30 to 2000 ug/samp; Est LOD: 3 ug/samp; Precision: 0.081 (40 to 260 ug/samp; Interferences: lead oxide, lead sulfate, copper iron sulfide.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.
Store in a secure poison location. ... Lead sulfide must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates) and chemically active metals (such as potassium, sodium, magnesium, and zinc), since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from moisture and acids. Lead is regulated by an OSHA Standard 1910.1025. All requirements of the standard must be followed. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045.

Interactions

As the number of nanoparticle-based products increase in the marketplace, there will be increased potential for human exposures to these engineered materials throughout the product life cycle. We currently lack sufficient data to understand or predict the inherent nanomaterial characteristics that drive nanomaterial-biological interactions and responses. In this study, we utilized the embryonic zebrafish (Danio rerio) model to investigate the importance of nanoparticle (NP) surface functionalization, in particular as it pertains to nanoparticle stability, on in vivo biological responses. This is a comparative study where two lead sulfide nanoparticles (PbS-NPs) with nearly identical core sizes, but functionalized with either sodium 3-mercaptopropanesulfonate (MT) or sodium 2,3-dimercaptopropanesulfonate (DT) ligand, were used. Developmental exposures and assessments revealed differential biological responses to these engineered nanoparticles. Exposures beginning at 6 hr post fertilization (hpf) to MT-functionalized nanoparticles (PbS-MT) led to 100% mortality by 120 hpf while exposure to DT-functionalized nanoparticles (PbS-DT) produced less than a 5% incident in mortality at the same concentration. Exposure to the MT and DT ligands themselves did not produce adverse developmental effects when not coupled to the NP core. Following exposure, we confirmed that the embryos took up both PbS-MT and PbS-DT material using inductively coupled plasma-mass spectrometry (ICP-MS). The stability of the nanoparticles in the aqueous solution was also characterized. The nanoparticles decompose and precipitate upon exposure to air. Soluble lead ions were observed following nanoparticle precipitation and in greater concentration for the PbS-MT sample compared to the PbS-DT sample. ... /PbS nanoparticles/
Lead sulfide (PbS) quantum dots (QDs) have been applied in the biomedical area because they offer an excellent platform for theragnostic applications. In order to comprehensively evaluate the biocompatibility of PbS QDs in human cells, we analyzed the exosomes secreted from cells because exosomes are released during cellular stress to convey signals to other cells and serve as a reservoir of enriched biomarkers. PbS QDs were synthesized and coated with 3-mercaptopropionic acid (MPA) to allow the particles to disperse in water. Exosomes were isolated from HEK293 cells treated with PbS-MPA at concentrations of 0 ug/mL, 5 ug/mL, and 50 ug/mL, and the exosomal expression levels of miRNAs and proteins were analyzed. As a result, five miRNAs and two proteins were proposed as specific exosomal biomarkers for the exposure of HEK293 cells to PbS-MPA. Based on the pathway analysis, the molecular signature of the exosomes suggested that PbS-MPA QDs had carcinogenic activity. The comet assay and expression of molecular markers, such as p53, interleukin (IL)-8, and C-X-C motif chemokine 5, indicated that DNA damage occurred in HEK293 cells following PbS-MPA exposure, which supported the carcinogenic activity of the particles. In addition, there was obvious intensification of miRNA expression signals in the exosomes compared with that of the parent cells, which suggested that exosomal biomarkers could be detected more sensitively than those of whole cellular extracts. /Lead sulfide quantum dots/

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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